![molecular formula C27H26N2O3S2 B2699938 ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 681273-93-8](/img/structure/B2699938.png)

ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

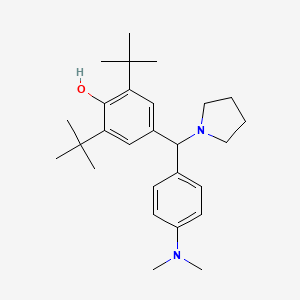

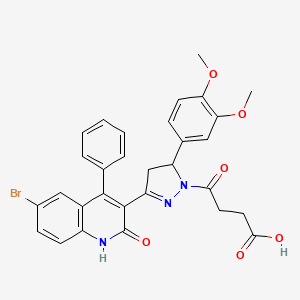

The compound is a complex organic molecule that contains several functional groups and rings, including an indole ring, a thiophene ring, and an amide group. Indole is a significant heterocyclic system in natural products and drugs . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. The amide group (-CONH2) is a common feature in a wide range of organic compounds, including many drugs .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole ring system is aromatic and planar, which could contribute to the compound’s stability and reactivity . The thiophene ring also contributes to the compound’s aromaticity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole ring, the thiophene ring, and the amide group. The indole ring is known to undergo electrophilic substitution reactions . The thiophene ring can also participate in various reactions, including electrophilic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar groups like the amide group .Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, including thiophenes, is a significant area of interest due to their applications in pharmaceuticals and materials science. Research has focused on developing novel synthetic pathways for these compounds, optimizing reaction conditions for better yields and environmental compatibility. For instance, a study detailed the synthesis of ethyl 2-acetamido-3-cyano-5-carbethoxy thiophene-4-acetic acid ester through the Gewald reaction, further used to produce styryl dyes with notable fluorescence and dyeing properties on polyester (Rangnekar & Sabnis, 2007). This highlights the compound's potential application in material science, particularly in the creation of fluorescent materials and dyes.

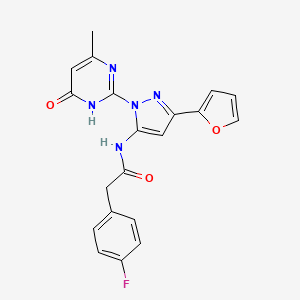

Pharmacological Applications

Another significant area of application is in pharmacological research, where derivatives of thiophene and related heterocycles are explored for their therapeutic potential. For example, studies on various thiophene derivatives have investigated their antimicrobial and anticancer activities, showcasing the potential of these compounds in developing new treatments. A study synthesized a series of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates and evaluated their antimicrobial activity, indicating the potential of thiophene derivatives in antimicrobial drug development (Spoorthy et al., 2021).

Material Science and Luminescent Properties

The exploration of thiophene derivatives extends into material science, particularly in the development of luminescent materials. The synthesis of 2,4-disubstituted thiophene 5-carboxylates, for instance, has been investigated for their high blue luminescence, opening avenues for their use in electronic and optoelectronic devices (Teiber & Müller, 2012).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-[[2-(1-benzylindol-3-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O3S2/c1-2-32-27(31)25-20-12-8-14-22(20)34-26(25)28-24(30)17-33-23-16-29(15-18-9-4-3-5-10-18)21-13-7-6-11-19(21)23/h3-7,9-11,13,16H,2,8,12,14-15,17H2,1H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFYDSHRCWJSGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{6-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2699855.png)

![4-[(7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl methyl ether](/img/structure/B2699858.png)

![4-[(Z)-1-(dimethylamino)-2-piperidinoethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2699860.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone](/img/structure/B2699864.png)

![Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2699870.png)

![2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-5-fluoropyrimidine](/img/structure/B2699874.png)

![6-ethyl 3-methyl 2-(furan-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2699876.png)

![5-[(2-Methylphenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2699877.png)